molecular formula C25H26N2O4S B6566597 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide CAS No. 946381-66-4

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide

Cat. No. B6566597
CAS RN: 946381-66-4
M. Wt: 450.6 g/mol
InChI Key: PKSUYEHHHUTHQN-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide” is a compound that has been studied for its potential anticancer activity . It is a derivative of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline, which has been described as an antimicrobial agent active against gram-positive and gram-negative pathogens .


Synthesis Analysis

The compound is synthesized through rational cycloadditions using the modified Pictet-Spengler reaction and the Click chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole moiety, which is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Pictet-Spengler reaction and the Click chemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 450.56 and a molecular formula of C25 H26 N2 O4 S . It has a logP value of 4.2465, a logD value of 4.2464, and a logSw value of -4.2089 .

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to a weakened bacterial cell structure and ultimately, bacterial death.

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death.

Pharmacokinetics

The compound’s effectiveness against both gram-positive and gram-negative bacteria suggests it has good bioavailability and can penetrate the bacterial cell wall .

Result of Action

The compound’s action results in the death of bacterial cells. By inhibiting key enzymes involved in cell wall synthesis, it weakens the bacterial cell wall, leading to cell lysis . This results in the effective killing of both Gram-positive and Gram-negative bacteria.

Future Directions

Further structure-aided design efforts are envisioned to obtain novel derivatives of this compound . These efforts will be guided by the results of molecular docking studies and the identified plausible target site .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18(2)31-22-13-10-19(11-14-22)25(28)26-21-12-15-24-20(17-21)7-6-16-27(24)32(29,30)23-8-4-3-5-9-23/h3-5,8-15,17-18H,6-7,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSUYEHHHUTHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide

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